molecular formula C11H9ClN2O3 B1463436 4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid CAS No. 1242871-15-3

4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid

Cat. No.: B1463436
CAS No.: 1242871-15-3
M. Wt: 252.65 g/mol
InChI Key: BSHZECORDYMTKB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature & Structural Elucidation

The compound 4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid derives its systematic name from the indazole heterocycle substituted with functional groups at specific positions. According to IUPAC rules:

  • Parent structure : Indazole (a bicyclic system comprising a benzene ring fused to a pyrazole ring).
  • Substituents :
    • A chloro (-Cl) group at position 5 of the indazole ring.
    • A 4-oxobutanoic acid group at position 1 of the indazole, consisting of a four-carbon chain with a ketone (oxo) at position 4 and a terminal carboxylic acid (-COOH).

The structural formula is C₁₁H₉ClN₂O₃ , with a molecular weight of 252.65 g/mol . The SMILES notation (O=C(O)CCC(N1N=CC2=C1C=CC(Cl)=C2)=O ) confirms the connectivity: the indazole’s N1 atom is bonded to a γ-ketobutyric acid moiety, while the C5 position bears the chlorine atom.

Property Value
Molecular Formula C₁₁H₉ClN₂O₃
Molecular Weight 252.65 g/mol
SMILES O=C(O)CCC(N1N=CC2=C1C=CC(Cl)=C2)=O

Tautomeric Forms & Isomeric Considerations

Indazole exhibits tautomerism between 1H- and 2H-forms, where the hydrogen atom shifts between N1 and N2 positions. However, in this compound, the 4-oxobutanoic acid group is covalently bonded to N1, rendering the 1H-indazole tautomer the only viable form. This substitution prevents tautomeric interconversion, stabilizing the 1H-configuration.

No stereoisomers are possible due to the absence of chiral centers. However, regioisomerism could theoretically arise if the chloro or oxobutanoic acid groups occupied alternate positions on the indazole ring. The IUPAC name explicitly specifies substitution at C5 and N1, eliminating ambiguity.

Properties

IUPAC Name

4-(5-chloroindazol-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-1-2-9-7(5-8)6-13-14(9)10(15)3-4-11(16)17/h1-2,5-6H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHZECORDYMTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=NN2C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Chloro-1H-indazole Intermediate

A common precursor to the target compound is 5-chloro-1H-indazole, which can be synthesized by diazotization of 4-chloro-3-substituted aniline derivatives. The reaction conditions typically involve:

Step Reagents and Conditions Yield (%) Notes
1 4-chloro-3-substituted aniline + sodium nitrite in acetic acid/water at 10–20°C for 0.5–1 h 70–85 Diazotization and cyclization to form indazole ring
2 Extraction with ethyl acetate, drying over sodium sulfate, concentration Isolation of crude indazole product

The diazotization is carried out at low temperature (10–20°C) to avoid side reactions, and the reaction mixture is stirred for 30 minutes to 1 hour. The product is isolated by extraction and trituration, yielding a yellow solid of 5-chloro-1H-indazole or its bromo-chloro analogs.

Coupling of 5-Chloro-1H-indazole with 4-Oxobutanoic Acid Moiety

The next key step is the attachment of the 4-oxobutanoic acid group to the nitrogen of the indazole ring. This is typically achieved via nucleophilic substitution or amidation reactions under controlled conditions:

Step Reagents and Conditions Yield (%) Notes
1 5-chloro-1H-indazole + 4-bromobutanoic acid or equivalent acylating agent 60–75 N-alkylation or acylation reaction
2 Use of base such as potassium carbonate or triethylamine in polar aprotic solvent (e.g., DMF, DMSO) Base facilitates nucleophilic substitution
3 Reaction temperature: 50–80°C for 4–12 hours Optimization needed for purity

The reaction proceeds via the nucleophilic attack of the indazole nitrogen on the electrophilic carbon of the 4-oxobutanoic acid derivative. The base neutralizes the acid formed and drives the reaction forward.

Solvent and Reagent Selection

The choice of solvents and reagents is critical for the efficiency and selectivity of the synthesis:

Category Examples Role in Synthesis
Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetic acid, Ethyl acetate Polar aprotic solvents facilitate nucleophilic substitution; acetic acid used in diazotization
Bases Potassium carbonate, Triethylamine, Sodium bicarbonate Neutralize acids, promote nucleophilic substitution
Acylating Agents 4-bromobutanoic acid, 4-chlorobutanoic acid derivatives Provide the 4-oxobutanoic acid moiety
Other reagents Sodium nitrite (NaNO2) Diazotization agent for indazole ring formation

The use of polar aprotic solvents such as DMF or DMSO enhances the nucleophilicity of the indazole nitrogen, improving reaction rates and yields. Acetic acid is essential for the diazotization step, providing an acidic medium for nitrosation.

Optimization and Purification

  • The diazotization reaction temperature is optimized between 10–20°C to minimize side products.
  • Reaction time varies from 30 minutes to 1 hour for diazotization and 4–12 hours for coupling.
  • Purification is typically achieved by extraction, washing, and recrystallization.
  • Column chromatography is generally avoided due to the cost and time inefficiency; instead, trituration and solvent washing are preferred.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Yield (%) Key Notes
1 Diazotization & Cyclization 4-chloro-3-substituted aniline NaNO2, Acetic acid, H2O, 10–20°C, 0.5–1 h 70–85 Formation of 5-chloro-1H-indazole
2 N-Alkylation/Acylation 5-chloro-1H-indazole + 4-bromobutanoic acid Base (K2CO3 or Et3N), DMF/DMSO, 50–80°C, 4–12 h 60–75 Attachment of 4-oxobutanoic acid moiety
3 Purification Crude product Extraction, trituration, recrystallization Avoids column chromatography, cost-effective

Research Findings and Industrial Relevance

  • The described methods provide a straightforward and scalable route to this compound.
  • Avoidance of chromatographic purification enhances industrial feasibility.
  • Use of common reagents and solvents reduces overall cost and environmental impact.
  • Reaction conditions have been optimized to balance yield and purity, with typical yields ranging from 60% to 85% for key steps.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the indazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid may exhibit anticancer properties. A study evaluated various derivatives for their cytotoxic effects against glioblastoma cell lines, revealing that certain modifications to the indazole structure enhanced potency significantly. For instance, compounds with specific substitutions showed IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell proliferation .

CompoundStructure ModificationIC50 (μM)
4g4-Chloro substitution0.040
4h5-Chloro substitution0.095
4vDual substitution (4-CF3, 5-Cl)0.0013

Neuroprotective Effects

The compound has also been investigated for its neuroprotective potential. It was found to inhibit the enzyme Kynurenine 3-Monooxygenase (KMO), which is involved in the kynurenine pathway linked to neurodegenerative diseases. In vitro studies demonstrated that certain analogs of this compound could significantly reduce neuroinflammation and promote neuronal survival under stress conditions .

Case Study: Cancer Treatment

In a recent study involving animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, thus presenting a promising therapeutic avenue for cancer treatment .

Case Study: Neuroprotection in Models of Stroke

Another notable study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with the compound significantly improved neurological outcomes and reduced infarct size compared to untreated controls, suggesting its potential as a therapeutic agent for stroke management .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 5-chloro substituent in the target compound enhances the acidity of the carboxylic acid group compared to the 3-methyl analog (pKa ~2.5–3.0 estimated) due to its electron-withdrawing nature.
  • Solubility : The piperazine-fluorobenzenesulfonyl derivative () likely exhibits higher aqueous solubility due to its polar sulfonyl group and hydrogen-bonding capacity, whereas the naphthyl analog () is more hydrophobic .

Research Findings and Limitations

  • Synthesis Challenges : While describes alkylation methods (e.g., KOH/methyl iodide for analogous compounds), synthesizing the 5-chloro derivative may require halogenation under controlled conditions to avoid byproducts.
  • Structural Characterization : Tools like SHELXL () and WinGX () are critical for resolving crystal structures and hydrogen-bonding patterns, as seen in ’s analysis of a related furo-isoindole compound .

Biological Activity

4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H9ClN2O3C_{11}H_9ClN_2O_3 with a molecular weight of 252.66 g/mol. The compound features an indazole moiety, which is known for its diverse biological activities.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific protein interactions involved in cancer cell proliferation and survival. Notably, it has been shown to inhibit the RAD51-BRCA2 interaction, a critical pathway in DNA repair mechanisms that is often exploited by cancer cells to survive chemotherapy.

Key Findings

  • Inhibition of RAD51-BRCA2 Interaction :
    • The compound demonstrated an EC50 value of 16 ± 4 μM in inhibiting RAD51-BRCA2 interactions, indicating significant potential as an anticancer agent .
    • Further modifications to the compound's structure were explored to enhance its inhibitory activity, with some derivatives showing improved efficacy .
  • Antiproliferative Activity :
    • In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, derivatives were tested against colon and breast cancer cells, revealing promising results .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

StudyCell LineEC50 (μM)Notes
Pancreatic Cancer16 ± 4Inhibits RAD51-BRCA2 interaction
Colon CancerVariesInduces apoptosis via caspase activation
Breast CancerVariesShows significant antiproliferative effects

Biological Assays

The biological evaluation of this compound involved various assays to assess its efficacy:

  • Caspase Activity Assay :
    • Increased caspase 3/7 activity was observed in treated AGS cells, indicating that the compound induces apoptosis as part of its mechanism .
  • ELISA Assays :
    • Competitive ELISA assays were employed to determine the binding affinity of the compound for RAD51, confirming its role as an inhibitor in this critical pathway .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid to ensure high yield and purity?

  • Methodology :

  • Reagent Preparation : Use stoichiometric equivalents of 5-chloro-1H-indazole and a suitable carboxylic acid derivative (e.g., succinic anhydride) under reflux conditions in acetic acid with sodium acetate as a catalyst .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization from DMF/acetic acid to enhance purity .
  • Quality Control : Validate purity (>95%) via reverse-phase HPLC using a C18 column and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Work in a fume hood to minimize inhalation risks (H335) .
  • Storage : Store at -10°C in airtight, light-resistant containers to prevent degradation .

Q. What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

  • Analytical Methods :

  • NMR Analysis : Use ¹H and ¹³C NMR to confirm substituent positions, focusing on chemical shifts for the indazole ring (δ 7.5–8.5 ppm) and ketone carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : Perform HRMS (ESI+) to verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved when characterizing derivatives of this compound?

  • Troubleshooting :

  • Tautomerism Check : Investigate potential keto-enol tautomerism in the oxobutanoic acid moiety using variable-temperature NMR .
  • Impurity Profiling : Compare experimental spectra with computational predictions (e.g., DFT calculations) to identify unexpected byproducts .

Q. What strategies optimize the reaction conditions for introducing the 5-chloroindazolyl moiety in synthesis?

  • Optimization Framework :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of the indazole intermediate .

Q. How can researchers address low yields in coupling reactions involving 5-chloro-1H-indazole?

  • Yield Improvement :

  • Stoichiometry Adjustment : Increase the molar ratio of indazole to electrophilic partners (e.g., 1.2:1) to drive reactions to completion .
  • Temperature Control : Optimize reflux duration (e.g., 5–8 hours) to balance reaction progress and decomposition risks .

Contradictions and Data Gaps

  • Synthesis Yields : reports yields ranging from 22% to 86% for structurally similar compounds, suggesting sensitivity to substituent effects. Researchers should prioritize substrate-specific optimization .
  • Toxicity Data : While acute toxicity (H302) is noted, long-term exposure risks remain uncharacterized. Preclinical studies should include Ames tests for mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-1H-indazol-1-yl)-4-oxobutanoic acid

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